(Methylthio)acetaldehyde dimethyl acetal
Overview
Description
“(Methylthio)acetaldehyde dimethyl acetal” is a chemical compound with the molecular formula C5H12O2S . It is used in chemical synthesis studies .
Synthesis Analysis
The synthesis of acetaldehyde dimethylacetal, a similar compound, has been studied in a batch reactor by the acetaldehyde and methanol reaction in the liquid phase, using the acid resin Amberlyst-15 as the catalyst .Molecular Structure Analysis
The molecular weight of “(Methylthio)acetaldehyde dimethyl acetal” is 136.21 g/mol . The linear formula of this compound is CH3SCH2CH(OCH3)2 . The InChI string is 1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“(Methylthio)acetaldehyde dimethyl acetal” is a clear liquid with a boiling point of 60°C . The density of this compound is 1.022 g/mL at 25°C . The refractive index n20/D is 1.4528 .Scientific Research Applications
C5H12O2S C_5H_{12}O_2S C5H12O2S
and a molecular weight of 136.21, is primarily used in chemical synthesis studies .Environmental Science
Lastly, in environmental science, (Methylthio)acetaldehyde dimethyl acetal is used in studies related to sulfur cycle and its impact on the environment. It helps in understanding the role of sulfur compounds in atmospheric chemistry.
Each of these applications leverages the unique chemical properties of (Methylthio)acetaldehyde dimethyl acetal , demonstrating its versatility and importance across various fields of scientific research. The compound’s ability to participate in diverse chemical reactions makes it a valuable asset in both industrial and academic research settings .
Safety And Hazards
“(Methylthio)acetaldehyde dimethyl acetal” is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, using only non-sparking tools, and taking precautionary measures against static discharges .
properties
IUPAC Name |
1,1-dimethoxy-2-methylsulfanylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-6-5(7-2)4-8-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOAQLUDKIFSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348544 | |
Record name | (Methylthio)acetaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylthio)acetaldehyde dimethyl acetal | |
CAS RN |
40015-15-4 | |
Record name | 1,1-Dimethoxy-2-(methylthio)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40015-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Methylthio)acetaldehyde dimethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Methylthio)acetaldehyde Dimethyl Acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (methylthio)acetaldehyde dimethyl acetal used as a starting material in the synthesis of aza-peptides?
A1: (Methylthio)acetaldehyde dimethyl acetal serves as a convenient precursor to azamethionine precursors. Azamethionine, an aza-amino acid, is crucial for incorporating the α-aza-amino acid moiety into peptide sequences, ultimately yielding aza-peptides []. This is important because aza-peptides show enhanced resistance to biodegradation compared to natural peptides while maintaining structural similarities, making them attractive candidates for drug development []. Using (methylthio)acetaldehyde dimethyl acetal directly in a one-pot synthesis bypasses the need to isolate the potentially unstable (methylthio)acetaldehyde, streamlining the process [].
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